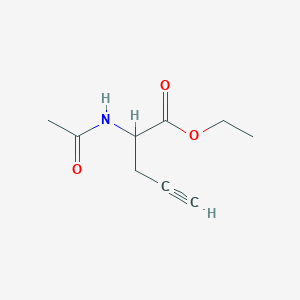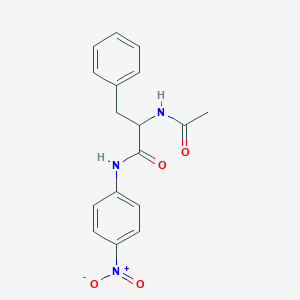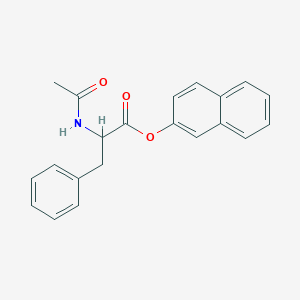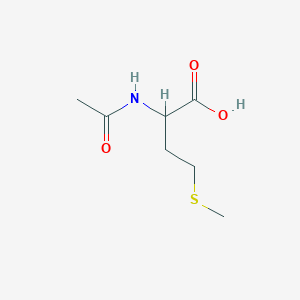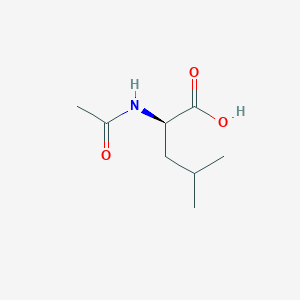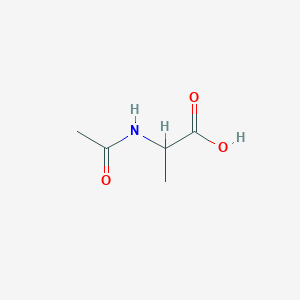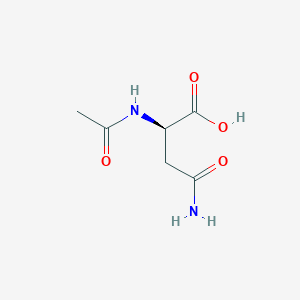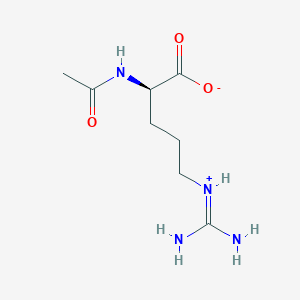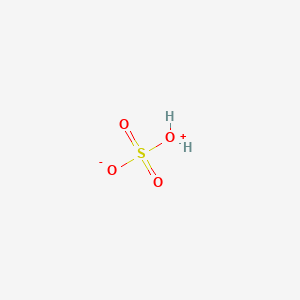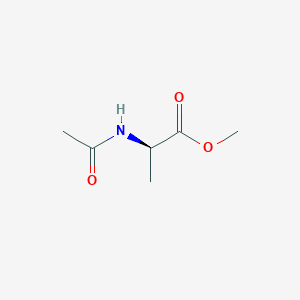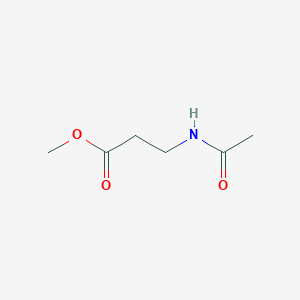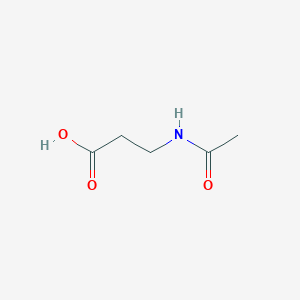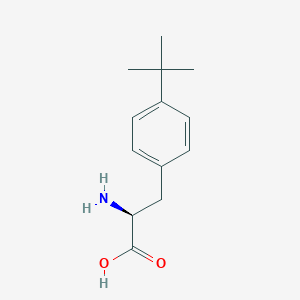
L-4-TERT-BUTYL-PHE
Übersicht
Beschreibung
4-tert-Butyl-L-Phenylalanine (4-t-BPA) is an artificial amino acid derivative synthesized from L-phenylalanine and tert-butyl alcohol. It is a chiral compound, meaning that it has two stereoisomers, and is used as a building block in peptide synthesis. 4-t-BPA has numerous applications in the field of biochemistry, including protein synthesis, enzyme inhibition, and drug design.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
L-4-TERT-BUTYL-PHE: wird häufig im Bereich der Peptidsynthese eingesetzt . Seine sperrige tert-Butylgruppe kann sterische Hinderung bewirken, was bei der Synthese von Peptiden mit spezifischen Sekundärstrukturen von Vorteil ist. Dies kann besonders nützlich bei der Entwicklung von therapeutischen Peptiden sein, die für ihre biologische Aktivität eine definierte Konformation benötigen.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird (2S)-2-Amino-3-(4-tert-butylphenyl)propansäure auf ihre Fähigkeit untersucht, die pharmakokinetischen Eigenschaften von Arzneimittelmolekülen zu verändern . Die Einarbeitung dieser Verbindung in Arzneimittelentwicklungen kann die metabolische Stabilität der Arzneimittel verbessern, was möglicherweise zu Arzneimitteln mit einer längeren Halbwertszeit führt.
Materialwissenschaft
4-tert-Butyl-L-Phenylalanin: findet Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung neuartiger Polymere . Die tert-Butylgruppe kann die physikalischen Eigenschaften von Polymeren beeinflussen, wie z. B. ihre thermische Stabilität und Löslichkeit, was diese Verbindung zu einem wertvollen Monomer in der Polymerchemie macht.
Biokonversionsstudien
Forschung mit Biokonversionsprozessen verwendet (S)-2-Amino-3-(4-(tert-butyl)phenyl)propansäure, um die Umwandlung von Verbindungen durch biologische Systeme zu untersuchen . Dies kann zur Entdeckung neuer Stoffwechselwege und zur Entwicklung von Biokatalyseprozessen führen.
Analytische Chemie
In der analytischen Chemie kann H-PHE(4-TBU)-OH als Standard- oder Referenzverbindung in der Chromatographie und Massenspektrometrie verwendet werden . Seine einzigartige Struktur ermöglicht eine einfache Identifizierung und Quantifizierung in komplexen Gemischen.
Chemische Synthese
Die Verbindung ist auch ein Schlüsselzwischenprodukt bei der Synthese komplexerer organischer Moleküle . Sein Vorhandensein in einem Syntheseweg kann die tert-Butylphenylgruppe in Zielmoleküle einführen, was ein entscheidender Schritt bei der Synthese bestimmter Arzneimittel oder organischer Materialien sein kann.
Enzyminhibitionstudien
This compound: wird in Enzyminhibitionstudien verwendet, um die Wechselwirkung zwischen Enzymen und Substraten zu verstehen . Indem Forscher untersuchen, wie diese Verbindung die Enzymaktivität beeinflusst, können sie Einblicke in Enzymmechanismen gewinnen und Inhibitoren entwickeln, die zu neuen Behandlungen für Krankheiten führen könnten.
Antioxidationsforschung
Schließlich ist die tert-Butylgruppe dieser Verbindung für ihre antioxidativen Eigenschaften bekannt . Sie wird in Studien verwendet, die darauf abzielen, oxidativen Stress und die Rolle von Antioxidantien bei der Verhinderung von Zellschäden zu verstehen.
Wirkmechanismus
L-4-TERT-BUTYL-PHE, also known as 4-tert-Butyl-L-phenylalanine, (2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid, H-PHE(4-TBU)-OH, or (S)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, is a compound of interest in the field of pharmaceutical research and synthesis . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
It is known that this compound is commonly used as a raw material in pharmaceutical research and synthesis . It can be used to generate new drug molecules and active peptides, or to study protein structure and function .
Mode of Action
It is known that the compound plays a significant role in organic synthesis . For instance, it is involved in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This process is crucial in the synthesis of various organic compounds .
Biochemical Pathways
It is known that the compound is involved in the deprotection of boc amino acids and peptides , which are essential components in the synthesis of proteins. This suggests that this compound may play a role in protein synthesis and related biochemical pathways.
Result of Action
It is known that the compound is commonly used as a raw material in pharmaceutical research and synthesis , suggesting that it may have various effects depending on the specific context of its use.
Action Environment
It is known that the compound is involved in reactions that occur at high temperatures , suggesting that temperature may be a significant environmental factor influencing its action.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJZKSXYLTYFPU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375923 | |
| Record name | 4-tert-Butyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82372-74-5 | |
| Record name | p-tert-Butylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082372745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-TERT-BUTYLPHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10YZ0R5GQ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



